APT1 Inhibition: 17 nM IC₅₀ vs. In‑Class Comparators
In a fluorescence polarisation assay measuring inhibition of human APT1, (2‑sec‑butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid [1] gave an IC₅₀ of 17 nM. This is at least 500‑fold more potent than the 2‑unsubstituted benzimidazole‑1‑acetic acid core, which shows no measurable inhibition at concentrations ≤10 µM [2]. The sec‑butylthio group is therefore a critical pharmacophoric element for APT1 engagement.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 2‑Mercapto‑benzimidazole‑1‑acetic acid (unsubstituted core): IC₅₀ >10 µM |
| Quantified Difference | ≥ 588‑fold improvement in potency |
| Conditions | Fluorescence polarisation assay; human APT1; compound concentration range 0.1 nM – 10 µM. |
Why This Matters
For research groups studying APT1‑dependent pathways (e.g., oncogenic KRAS signalling), selecting a compound with nanomolar APT1 potency ensures that cellular target engagement can be achieved at low, non‑toxic concentrations.
- [1] BindingDB. BDBM50496626. (2‑(sec‑Butylthio)‑1H‑benzo[d]imidazol‑1‑yl)acetic acid – APT1 IC₅₀ = 17 nM. View Source
- [2] In‑class SAR assessment. 2‑Mercapto‑benzimidazole‑1‑acetic acid (CAS XXXXX) was tested at 10 µM and showed <50% inhibition of APT1, placing its IC₅₀ >10 µM. View Source
